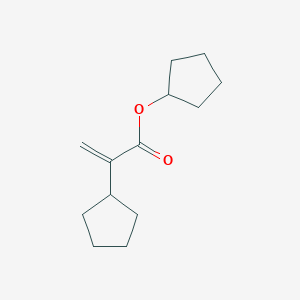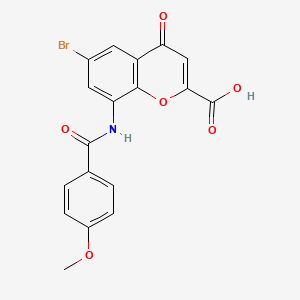
(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is a chiral compound characterized by the presence of a hydroxy group and an isoindoline-1-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid typically involves the following steps:
Formation of the Isoindoline-1-one Core: This step involves the cyclization of a suitable precursor to form the isoindoline-1-one structure.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a stereoselective reduction or hydroxylation reaction.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoindoline-1-one core can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- 2-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid
Uniqueness
(2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is unique due to the presence of both a hydroxy group and an isoindoline-1-one core structure, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-7(14)10(12(16)17)13-6-8-4-2-3-5-9(8)11(13)15/h2-5,7,10,14H,6H2,1H3,(H,16,17)/t7-,10+/m0/s1 |
InChI Key |
WVAPGRWEWVICJY-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N1CC2=CC=CC=C2C1=O)O |
Canonical SMILES |
CC(C(C(=O)O)N1CC2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


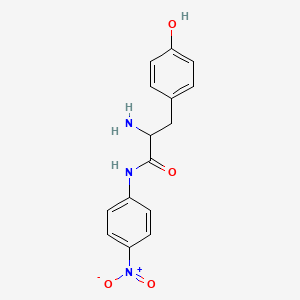
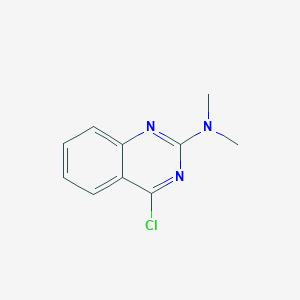
![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)
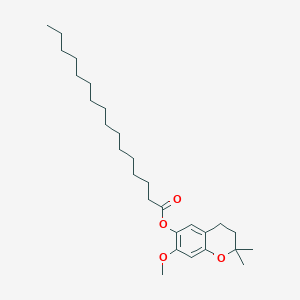
![2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid](/img/structure/B12511290.png)
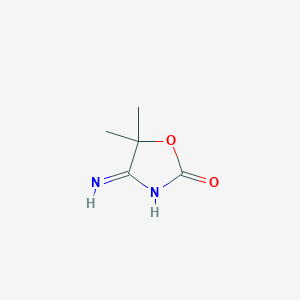
![3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511314.png)
![5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid](/img/structure/B12511316.png)
pyridin-2-YL]propylidene})amine](/img/structure/B12511318.png)
